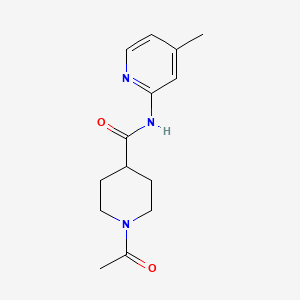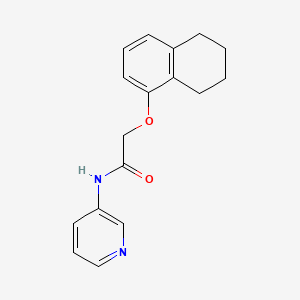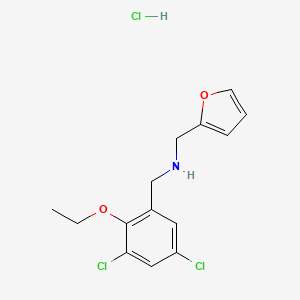![molecular formula C16H28N4 B5404821 2-methyl-1-{1-[(1-propyl-1H-imidazol-2-yl)methyl]azetidin-3-yl}piperidine](/img/structure/B5404821.png)
2-methyl-1-{1-[(1-propyl-1H-imidazol-2-yl)methyl]azetidin-3-yl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-{1-[(1-propyl-1H-imidazol-2-yl)methyl]azetidin-3-yl}piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPAA and is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of MPAA is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins in the body. This inhibition leads to the suppression of bacterial and fungal growth and the reduction of inflammation in the body.
Biochemical and Physiological Effects:
MPAA has been found to have significant biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, which are responsible for inflammation in the body. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, MPAA has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPAA in lab experiments is its high potency and specificity. It has been found to have a high affinity for specific enzymes and proteins, which makes it an effective tool for studying their activity. However, one of the limitations of using MPAA is its potential toxicity. It is important to use caution when handling this compound in the laboratory.
Orientations Futures
There are several future directions for the study of MPAA. One potential direction is the development of new drugs based on the structure of MPAA. Another potential direction is the study of its potential applications in the field of nanotechnology. MPAA has also been found to have potential applications in the field of agriculture, where it can be used as a natural pesticide. Further research is needed to fully understand the potential applications of MPAA in various fields.
In conclusion, MPAA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its antibacterial, antifungal, and anti-inflammatory properties. MPAA has also been found to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Its high potency and specificity make it an effective tool for studying the activity of specific enzymes and proteins. However, caution must be taken when handling this compound due to its potential toxicity. Further research is needed to fully understand the potential applications of MPAA in various fields.
Méthodes De Synthèse
The synthesis of MPAA involves the reaction of 3-(1-propyl-1H-imidazol-2-yl)azetidine with 2-methylpiperidine. This reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions. The resulting product is MPAA, which is a white crystalline solid.
Applications De Recherche Scientifique
MPAA has been extensively studied for its potential applications in various fields. It has been found to have significant antibacterial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. MPAA has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation in the brain. It has also been found to have potential applications in the field of nanotechnology.
Propriétés
IUPAC Name |
2-methyl-1-[1-[(1-propylimidazol-2-yl)methyl]azetidin-3-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4/c1-3-8-19-10-7-17-16(19)13-18-11-15(12-18)20-9-5-4-6-14(20)2/h7,10,14-15H,3-6,8-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXWNAISQXOIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CN2CC(C2)N3CCCCC3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5404740.png)

![1-(1-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}piperidin-3-yl)pyrrolidin-2-one](/img/structure/B5404760.png)
![2-methyl-4-phenyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404779.png)

![4-isobutoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5404785.png)

![2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5404796.png)
![6-amino-4-(3-fluorophenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5404800.png)
![3-[3-(3-bromophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5404808.png)
![6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5404816.png)
![5-{[{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}pyrimidin-2-amine](/img/structure/B5404834.png)
![N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]phenylalanine](/img/structure/B5404844.png)
